molecular formula C₇H₁₄O₄ B1141017 Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside CAS No. 6154-71-8

Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside

Cat. No.: B1141017
CAS No.: 6154-71-8
M. Wt: 162.18
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside: is a chemical compound with the molecular formula C7H14O4 and a molecular weight of 162.18 g/mol . It is a derivative of hexopyranoside, specifically modified by the removal of oxygen atoms at the 3 and 6 positions, and the addition of a methyl group. This compound is primarily used in research settings, particularly in the fields of proteomics and carbohydrate chemistry .

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It’s possible that it interacts with its targets through hydrogen bonding , a common interaction in biological systems.

Result of Action

As a compound used in proteomics research , it may have effects on protein structure or function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside typically involves the selective removal of hydroxyl groups from a hexopyranoside precursor. This can be achieved through a series of chemical reactions, including reduction and methylation. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, will depend on the desired reaction and the stability of the compound under those conditions .

Major Products

The major products formed from these reactions will vary based on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .

Scientific Research Applications

Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside is unique due to its specific stereochemistry and the presence of a methyl group at the anomeric position. This configuration can result in distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

(2S,3S,5S,6R)-2-methoxy-6-methyloxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-4-5(8)3-6(9)7(10-2)11-4/h4-9H,3H2,1-2H3/t4-,5+,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIBCYZSKHETPK-BWBBJGPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(C(O1)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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